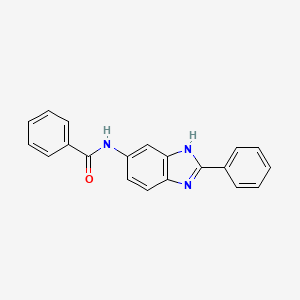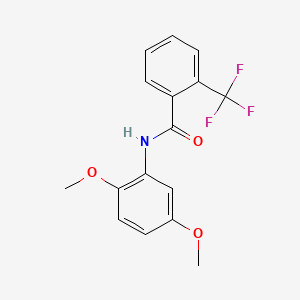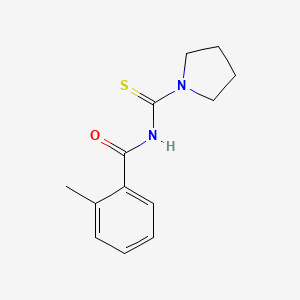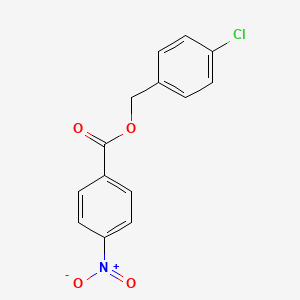![molecular formula C16H16N4O2 B5797099 5-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B5797099.png)
5-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide is a synthetic compound that has been studied for its potential use in scientific research. The compound is also known as MPEP and has been found to have a high affinity for the metabotropic glutamate receptor subtype 5 (mGluR5).
作用機序
MPEP acts as a selective antagonist of mGluR5 by binding to the receptor and preventing its activation by glutamate. This action leads to a decrease in the activity of mGluR5, which has been shown to have several effects on neuronal function. Studies have shown that MPEP can decrease excitatory synaptic transmission, reduce long-term potentiation, and improve cognitive function in animal models.
Biochemical and Physiological Effects
MPEP has been found to have several biochemical and physiological effects. The compound has been shown to decrease the activity of mGluR5, which can lead to a reduction in glutamate release and a decrease in excitatory synaptic transmission. MPEP has also been found to reduce long-term potentiation, which is a process involved in learning and memory. Studies have shown that MPEP can improve cognitive function in animal models, suggesting that it may have potential therapeutic applications for cognitive disorders.
実験室実験の利点と制限
MPEP has several advantages for use in lab experiments. The compound has been extensively studied and has a well-characterized mechanism of action. MPEP is also selective for mGluR5, which allows for specific targeting of this receptor subtype. However, there are also limitations to the use of MPEP in lab experiments. The compound has a relatively short half-life, which can make it difficult to maintain a consistent concentration over time. Additionally, MPEP has poor solubility in water, which can limit its use in certain experimental conditions.
将来の方向性
There are several possible future directions for research involving MPEP. One area of interest is the potential therapeutic applications of the compound for cognitive disorders. Studies have shown that MPEP can improve cognitive function in animal models, suggesting that it may have potential for treating disorders such as Alzheimer's disease. Another area of interest is the development of new compounds that are more potent and selective than MPEP. These compounds could be used to further investigate the role of mGluR5 in neuronal function and potentially lead to the development of new therapeutics.
合成法
The synthesis of MPEP involves several steps, including the reaction of 4-methylbenzyl chloride with 1H-pyrazole-3-carboxylic acid to form 1-(4-methylbenzyl)-1H-pyrazole-3-carboxylic acid. This intermediate is then reacted with isoxazole-3-carboxylic acid to form 5-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide. The final product is purified using column chromatography.
科学的研究の応用
MPEP has been extensively studied for its potential use in scientific research. The compound has been found to be a selective antagonist of mGluR5, which is a subtype of the metabotropic glutamate receptor. mGluR5 is involved in several physiological processes, including synaptic plasticity, learning, and memory. MPEP has been used in studies to investigate the role of mGluR5 in these processes.
特性
IUPAC Name |
5-methyl-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11-3-5-13(6-4-11)10-20-8-7-15(18-20)17-16(21)14-9-12(2)22-19-14/h3-9H,10H2,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZJDJMLUFFBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]-1,2-oxazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenoxy)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5797029.png)
![2-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5797035.png)


![ethyl 2-[(2-amino-2-oxoethyl)thio]-4-imino-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B5797050.png)




![N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5797079.png)


